molecular formula C24H20N2 B1585173 p,p'-Diaminoquaterphenyl CAS No. 53693-67-7

p,p'-Diaminoquaterphenyl

Cat. No. B1585173
CAS RN: 53693-67-7
M. Wt: 336.4 g/mol
InChI Key: JZIAOTUERDUSJC-UHFFFAOYSA-N
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Description

P,p’-Diaminoquaterphenyl is a chemical compound with the molecular formula C24H20N2 and a molecular weight of 336.43 . It is also known by other names such as 4,4’‘-Diamino-p-quaterphenyl and [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-diamine .


Molecular Structure Analysis

The molecular structure of p,p’-Diaminoquaterphenyl consists of 24 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

P,p’-Diaminoquaterphenyl has a density of 1.16g/cm3 and a boiling point of 590.7ºC at 760 mmHg . Its melting point is greater than 400 °C (decomposition) . The compound has a predicted pKa value of 4.52±0.10 .

Scientific Research Applications

Fluorescence Enhancement Mechanisms

Research on similar compounds such as dimidium (NH2PhP) has provided insights into fluorescence enhancement mechanisms. For NH2PhP, a key factor is the suppression of hydrogen bonding with water, which plays a dominant role in fluorescence enhancement on clay surfaces. This mechanism is thought to contribute to NH2PhP's behavior in DNA, thus offering clues about the fluorescence enhancement of related compounds like p,p'-Diaminoquaterphenyl (Ryosuke Nakazato et al., 2019).

Synthetic Applications in Organic Chemistry

p,p'-Diaminoquaterphenyl derivatives might have implications in organic synthesis. For instance, a study on the Mannich reaction of glycine derivatives with imines used similar molecular structures to synthesize alpha, beta-diamino acid derivatives. This process was highly diastereoselective and switchable, indicating potential applications for p,p'-Diaminoquaterphenyl in stereocontrolled syntheses (Xiao-xia Yan et al., 2008).

Role in Optical Devices

Research on p-Terphenyl, a compound structurally related to p,p'-Diaminoquaterphenyl, highlights its use in optical devices. The study focused on the electronic transitions of p-Terphenyl using synchrotron radiation linear dichroism spectroscopy. This research could provide a foundation for using p,p'-Diaminoquaterphenyl in similar applications, given their structural similarities (D. D. Nguyen et al., 2018).

Potential in Flame Retardancy

Flame Retardancy and Material Enhancement

The synthesis of certain phosphorus-containing flame retardants shows the potential for p,p'-Diaminoquaterphenyl in enhancing material properties, especially in epoxy resins. Research indicates that when the phosphorus content in these compounds reaches a certain level, they can significantly improve flame retardancy and maintain good material properties (De-chao Sun & Youwei Yao, 2011). This suggests that p,p'-Diaminoquaterphenyl could be used to modify materials for better fire safety without compromising other characteristics.

Safety And Hazards

The safety data for p,p’-Diaminoquaterphenyl indicates that it has hazard statements H302+H312+H332-H341-H350 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause genetic defects and may cause cancer .

properties

IUPAC Name

4-[4-[4-(4-aminophenyl)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAOTUERDUSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201950
Record name p,p'-Diaminoquaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p,p'-Diaminoquaterphenyl

CAS RN

53693-67-7
Record name p,p'-Diaminoquaterphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053693677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Diaminoquaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TG Pavlopoulos, PR Hammond - Journal of the American …, 1974 - ACS Publications
The chief parameters determining laser action of organic dyes are introduced. Favorable constellations in a chromophore are discussed which are necessary to convert it into a potential …
Number of citations: 130 pubs.acs.org
BJY Wuebbles, JS Felton - Environmental Mutagenesis, 1985 - Wiley Online Library
Twenty‐five laser dyes and four analogs were tested for mutagenicity in the Ames/Salmonella test. Seven dyes and two analogs gave positive mutagenic responses with bacterial …
Number of citations: 39 onlinelibrary.wiley.com
W Zhang, Z Zhao, M Tan, A Adijiang, S Zhong, X Xu… - Chemical …, 2023 - pubs.rsc.org
The molecular binding orientation with respect to the electrode plays a pivotal role in determining the performance of molecular devices. However, accomplishing in situ modulation of …
Number of citations: 5 pubs.rsc.org
K Barat - Laser Safety: Practical knowledge and solutions, 2019 - iopscience.iop.org
Laser dye use seems to go in and out of favour. Regardless, dye lasers present specific hazards and concerns. If I use dye lasers I have to learn about hazardous waste rules, since the …
Number of citations: 2 iopscience.iop.org
H Meyer, H Meyer - … : Erster Teil: Offene Ketten und Isocyclen, 1938 - Springer
Die Reaktion erfolgt stets, wenn beide p-Stellungen frei sind und führt dann hauptsächlich zu 4.4'-, in untergeordneter Menge zu 4.2'-Diaminodiphenylen (Diphenylinen). Ist in einer p-…
Number of citations: 2 link.springer.com

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